1-(Piperidin-4-yl)propan-1-ol - 24152-48-5

1-(Piperidin-4-yl)propan-1-ol

Catalog Number: EVT-395516
CAS Number: 24152-48-5
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“1-(Piperidin-4-yl)propan-1-ol” is a chemical compound with the molecular formula C8H17NO . It has a molecular weight of 143.23 g/mol . The IUPAC name for this compound is 1-piperidin-4-ylpropan-1-ol .

Synthesis Analysis

While specific synthesis methods for “1-(Piperidin-4-yl)propan-1-ol” were not found, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Molecular Structure Analysis

The molecular structure of “1-(Piperidin-4-yl)propan-1-ol” includes a piperidine ring attached to a propyl group with a hydroxyl group at the end . The InChI string for this compound is InChI=1S/C8H17NO/c1-2-8(10)7-3-5-9-6-4-7/h7-10H,2-6H2,1H3 .

Physical And Chemical Properties Analysis

The compound “1-(Piperidin-4-yl)propan-1-ol” has a molecular weight of 143.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 143.131014166 g/mol . The topological polar surface area is 32.3 Ų .

Chemical Reactions Analysis

Although the provided papers do not focus on the chemical reactions of 1-(piperidin-4-yl)propan-1-ol itself, some insights can be obtained from reactions involving its derivatives. For example, in the synthesis of Lubeluzole, the final step involved the alkylation of a piperidine derivative with a chiral alcohol []. This suggests that 1-(piperidin-4-yl)propan-1-ol could potentially undergo similar alkylation reactions due to the presence of the piperidine nitrogen.

Applications
  • Drug Design: Derivatives of 1-(piperidin-4-yl)propan-1-ol are being explored as potential therapeutics for various conditions. For example, Lubeluzole, synthesized from a 1-(piperidin-4-yl)propan-1-ol derivative, has shown promise as a neuroprotective agent []. Another derivative, (2S)-1-[4-(3,4-dichlorophenyl) piperidin-1-yl]-3-[2-(5-methyl-1,3,4-oxadiazol-2-yl)benzo[b]furan-4-yloxy]propan-2-ol monohydrochloride (Wf-516), displays high affinity for serotonin transporters and shows potential as a fast-acting antidepressant [].

  • Pharmacological Tool Compounds: Certain derivatives of 1-(piperidin-4-yl)propan-1-ol act as valuable pharmacological tools. For instance, 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide (ORG27569), an allosteric modulator of the cannabinoid CB1 receptor, is crucial for investigating the complexities of CB1 receptor signaling and its potential therapeutic implications [].

2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol

  • Compound Description: This compound serves as a novel glutaminase 1 inhibitor and demonstrates promising antineoplastic activity, particularly as a potential chemotherapeutic agent for glioblastoma. []
  • Relevance: This compound shares a core structure with 1-(Piperidin-4-yl)propan-1-ol, both containing a piperidine ring substituted at the 4-position with an alkyl chain terminating in a hydroxyl group. The difference lies in the length of the alkyl chain and the presence of a 1,3,4-thiadiazol-2-yl substituent on the piperidine nitrogen in this related compound. []

3-[4-(10H-Indolo[3,2-b]quinolin-11-yl)piperazin-1-yl]propan-1-ol

  • Compound Description: This compound is the subject of a crystallographic study investigating its structure and hydrogen-bonding interactions. []
  • Relevance: While structurally distinct from 1-(Piperidin-4-yl)propan-1-ol, this compound shares the propan-1-ol moiety linked to a nitrogen atom. The key structural difference lies in the piperazine ring replacing the piperidine ring and the presence of a bulky 10H-Indolo[3,2-b]quinolin-11-yl substituent in this related compound. []

1,2-bis[1,4,7-triazacyclonon-1-yl]propan-2-ol (T2PrOH)

  • Compound Description: This compound acts as a ligand in the formation of both mononuclear and binuclear Ni(II) complexes, exhibiting coordinative flexibility. []

SR 16435 [1-(1-(Bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one]

  • Compound Description: This compound acts as a mixed nociceptin/orphanin FQ (NOP)/μ-opioid receptor partial agonist, exhibiting analgesic effects with reduced rewarding properties and tolerance development compared to morphine. []
  • Relevance: This compound shares the piperidin-4-yl core structure with 1-(Piperidin-4-yl)propan-1-ol. The main difference lies in the presence of a bulky 1-(bicyclo[3.3.1]nonan-9-yl)indolin-2-one substituent on the piperidine nitrogen in this related compound. []

(R)-4-(4-fluorophenyl)-1-[2-hydroxy-2-(3-methyl-1-benzofuran-2-yl)ethyl]piperazinium chloride propan-1-ol solvate

  • Compound Description: This compound is a potential drug candidate exhibiting antihypertensive, antioxidant, and beta-adrenolytic activities. []
  • Relevance: This compound, while structurally distinct from 1-(Piperidin-4-yl)propan-1-ol, shares the propan-1-ol moiety as a solvent molecule in its crystal structure. []

N-(1-benzyl-piperidin-4-yl)-4-[123I]iodobenzamide (4-[123I]IBP)

  • Compound Description: This compound is a known sigma receptor radioligand evaluated for its potential in imaging sigma receptors in the brain. []
  • Relevance: This compound shares the piperidin-4-yl core structure with 1-(Piperidin-4-yl)propan-1-ol. The main structural difference arises from the presence of a benzyl and a 4-[123I]iodobenzamide substituent on the piperidine nitrogen in this related compound. []

2-(4-hydroxy-phenyl)-3-methyl-1-[4-(2-piperidin-1-yl-ethoxy)-benzyl]-1H-indol-5-ol hydrochloride (ERA-923)

  • Compound Description: ERA-923 is a new selective estrogen receptor modulator with potential applications in treating breast cancer. It demonstrates superior efficacy and safety compared to tamoxifen in preclinical models. []
  • Relevance: ERA-923 contains a piperidin-1-yl-ethoxy moiety, structurally similar to the propan-1-ol group of 1-(Piperidin-4-yl)propan-1-ol. Both compounds incorporate a piperidine ring, although their core structures and pharmacological activities are distinct. []
  • Compound Description: This series of compounds was synthesized and evaluated for their antileishmanial activity against Leishmania major. These compounds demonstrated moderate in vitro antileishmanial activity against both promastigote and amastigote forms of the parasite. []
  • Relevance: These compounds are structurally related to 1-(Piperidin-4-yl)propan-1-ol by the presence of a piperidin-4-ol moiety. The key structural difference lies in the 1,3,4-thiadiazole ring with a nitroheteroaryl substituent at the 5-position and various substituents at the 2-position in these related compounds. []

1-(4-(4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)prop-2-en-1-one

  • Compound Description: This compound is the product of a novel synthesis method involving the reaction of 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol with an N-acyl piperidine derivative. []
  • Relevance: Although structurally distinct from 1-(Piperidin-4-yl)propan-1-ol, this compound contains a piperidin-1-yl-propan-1-one moiety, highlighting a similar structural motif with a variation in the carbonyl group position and the presence of a complex substituent on the piperidine nitrogen. []

24-(Piperidin-1-yl)-5β-cholan-3α-ol and Analogues

  • Compound Description: This series of compounds, including 24-(morpholin-4-yl)-5β-cholan-3α-ol and 24-(4-methylpiperazin-1-yl)-5β-cholan-3α-ol, were synthesized from lithocholic, chenodeoxycholic, deoxycholic, and cholic acid. These compounds were tested for cancerostatic and antimicrobial activities, showing some promising results. []

(−)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol (SB-612111)

  • Compound Description: SB-612111 is a selective antagonist for the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP). It displays high affinity and selectivity for NOP receptors over classical opioid receptors. [, , , , , , ]

3-[4-(2,3-dihydro-14-benzodioxin-5-yl)piperazin-1-yl]-1-(5-substituted benzo[b]thiophen-3-yl)propanol derivatives

  • Compound Description: This series of compounds was synthesized as potential dual antidepressant drugs with activity at both 5-HT1A serotonin receptors and the serotonin transporter. Two compounds, 1-(5-nitrobenzo[b]thiophen-3-yl)-3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propan-1-ol (4c) and 1-(5-hydroxybenzo[b]thiophen-3-yl)-3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propan-1-ol (4f), showed promising dual activity in this series. []

6-(4-methanesulfonylphenyl)-5-[4-(2-piperidin-1-yl-ethoxy)phenoxy]-naphthalen-2-ol HCL salt (LY2066948)

  • Compound Description: LY2066948 is a novel selective estrogen receptor modulator (SERM). Its carbon-14-labeled isotopomer was synthesized for research purposes. []
  • Relevance: LY2066948 contains a 2-piperidin-1-yl-ethoxy moiety, similar to the propan-1-ol group in 1-(Piperidin-4-yl)propan-1-ol. The presence of a piperidine ring connects these compounds structurally, although their core structures and pharmacological profiles differ significantly. []

3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives

  • Compound Description: This series of compounds represents a new class of potential antidepressant drugs exhibiting dual action at both 5-HT1A serotonin receptors and the serotonin transporter. These compounds have shown nanomolar affinity for both targets, with 1-(benzo[b]thiophen-3-yl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-ol (4d) demonstrating particularly promising results. []

Z3777013540 (1-(5-(6-fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol; 1)

  • Compound Description: This compound is a potential 4R-tau binding ligand, showing promising results as a positron emission tomography (PET) radiotracer for tauopathies like Alzheimer’s disease (AD), progressive supranuclear palsy (PSP), and corticobasal degeneration (CBD). []

2-Allylpiperidine

  • Compound Description: This compound was synthesized and labeled with carbon-14 at the 2-position ([2-14C]-2-Allylpiperidine). This labeled compound serves as a valuable tool for further research. []
  • Relevance: 2-Allylpiperidine shares the piperidine core structure with 1-(Piperidin-4-yl)propan-1-ol. The distinction arises from the presence of an allyl group at the 2-position of the piperidine ring in 2-Allylpiperidine, contrasting with the propan-1-ol substituent at the 4-position in the target compound. []
  • Compound Description: This study explores four new mononuclear Ni(II) complexes synthesized from Schiff base ligands containing a flexible piperazinyl moiety. These complexes demonstrated varying binding affinities towards DNA and proteins, as well as differences in their ability to mimic catecholase-like activities. []
  • Relevance: Although not containing the propan-1-ol group, these complexes are relevant to 1-(Piperidin-4-yl)propan-1-ol due to the presence of a piperazine ring, which is structurally similar to the piperidine ring in the target compound. The flexible piperazinyl moiety in these complexes provides insights into potential conformational variations and interactions relevant to piperidine-containing compounds like 1-(Piperidin-4-yl)propan-1-ol. []

3-ethyl-1-(1-(4-isopropylcyclohexyl)piperidin-4-yl)-indolin-2-one (SR16507)

  • Compound Description: SR16507, a mixed NOP/MOP receptor agonist, displays antinociceptive effects, which are potentiated by the NOP receptor antagonist SB-612111. This suggests that NOP receptor activation can attenuate MOP receptor-mediated antinociception elicited by mixed NOP/MOP compounds. []

1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol (3b)

  • Compound Description: 3b is an atypical dopamine transporter (DAT) inhibitor demonstrating effectiveness in reducing the reinforcing effects of both cocaine and methamphetamine in rats without exhibiting psychostimulant behaviors itself. []

(R)-2-(4-(3-(piperidin-1-yl)propoxy)benzylamino)propanamide (2)

  • Compound Description: This compound, an R-enantiomer of its S counterpart, exhibits moderate protection against MES and STR-induced convulsions but displays proconvulsant effects in PTZ-induced convulsion models in rats. This highlights the importance of stereochemistry in the compound's anticonvulsant activity. []

(2S)-1-[4-(3,4-dichlorophenyl)piperidin-1-yl]-3-[2-(5-methyl-1,3,4-oxadiazol-2-yl)benzo[b]furan-4-yloxy]propan-2-ol monohydrochloride (Wf-516)

  • Compound Description: This novel antidepressant possesses high affinity for the serotonin transporter and the serotonin 1A receptor. Unlike pindolol, Wf-516 exhibits limited capacity in binding to 5-HT1A receptors, specifically showing higher occupancy in regions with predominantly presynaptic receptors. This suggests a potential presynaptic selectivity for partial agonists like Wf-516. [, ]
  • Relevance: Wf-516 shares the piperidin-1-yl moiety with 1-(Piperidin-4-yl)propan-1-ol, both containing a piperidine ring. The major structural difference lies in the complex substituent attached to the piperidine nitrogen in Wf-516, contrasting with the simpler propan-1-ol group in 1-(Piperidin-4-yl)propan-1-ol. [, ]

Properties

CAS Number

24152-48-5

Product Name

1-(Piperidin-4-yl)propan-1-ol

IUPAC Name

1-piperidin-4-ylpropan-1-ol

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

InChI

InChI=1S/C8H17NO/c1-2-8(10)7-3-5-9-6-4-7/h7-10H,2-6H2,1H3

InChI Key

WDOWPHYNSYXXHJ-UHFFFAOYSA-N

SMILES

CCC(C1CCNCC1)O

Canonical SMILES

CCC(C1CCNCC1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.